molecular formula C27H24BrN3O5S B2587327 2-((2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 901265-81-4

2-((2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2587327
CAS RN: 901265-81-4
M. Wt: 582.47
InChI Key: NKGCESGDYWELEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C27H24BrN3O5S and its molecular weight is 582.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound 2-((2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide and its derivatives are actively researched in the field of synthetic chemistry for their potential applications. Research by Talupur, Satheesh, and Chandrasekhar (2021) involved synthesizing and characterizing similar compounds with antimicrobial properties and studying their molecular docking. This process involved a series of synthesis steps starting from basic organic compounds, progressing through several intermediates, and resulting in the formation of target molecules with potential biological activity (Talupur, Satheesh, & Chandrasekhar, 2021).

Antitumor and Enzyme Inhibitory Activities

Compounds structurally similar to the one have been synthesized and evaluated for their antitumor activity. For instance, Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with varying heterocyclic rings and screened them for their potential antitumor activity against numerous human tumor cell lines. Two specific compounds showed considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

In another study, Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides having benzodioxane and acetamide moieties. The compounds were tested for their inhibitory activities against α-glucosidase and acetylcholinesterase, showing significant results, particularly against yeast α-glucosidase (Abbasi et al., 2019).

Antimicrobial Properties

Compounds with structural similarities have also been explored for their antimicrobial properties. Gul et al. (2017) synthesized and characterized a series of compounds, assessing them for their antimicrobial and hemolytic activity. They reported that most of the compounds were active against selected microbial species, indicating the potential for these structures in antimicrobial applications (Gul et al., 2017).

properties

IUPAC Name

2-[[2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24BrN3O5S/c1-33-20-9-5-17(13-22(20)34-2)25-27(31-26(30-25)16-3-6-18(28)7-4-16)37-15-24(32)29-19-8-10-21-23(14-19)36-12-11-35-21/h3-10,13-14H,11-12,15H2,1-2H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGCESGDYWELEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)SCC(=O)NC4=CC5=C(C=C4)OCCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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